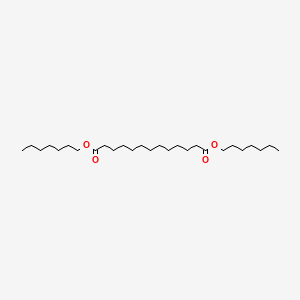
Diheptyl tridecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl tridecanedioate is an organic compound belonging to the class of diesters. It is formed by the esterification of tridecanedioic acid with heptyl alcohol. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its excellent emollient and lubricating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptyl tridecanedioate is synthesized through the esterification of tridecanedioic acid with heptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired diester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tridecanedioic acid and heptyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester product.
Chemical Reactions Analysis
Types of Reactions
Diheptyl tridecanedioate primarily undergoes esterification and hydrolysis reactions. In the presence of strong acids or bases, it can be hydrolyzed back to tridecanedioic acid and heptyl alcohol. Additionally, it can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Tridecanedioic acid, heptyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), aqueous conditions.
Transesterification: Other alcohols, acid or base catalysts, elevated temperatures.
Major Products Formed
Hydrolysis: Tridecanedioic acid and heptyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Diheptyl tridecanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in topical formulations for its emollient properties, which help in moisturizing and protecting the skin.
Industry: Utilized in the formulation of lubricants and greases, providing excellent lubrication and reducing friction in mechanical systems.
Mechanism of Action
The mechanism of action of diheptyl tridecanedioate is primarily related to its physical properties. As an emollient, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth, soft feel. In lubricants, it reduces friction between moving parts, thereby enhancing the efficiency and lifespan of mechanical systems.
Comparison with Similar Compounds
Similar Compounds
Diheptyl succinate: Another diester with similar emollient properties, used in cosmetics and personal care products.
Diisooctyl phthalate: A commonly used plasticizer in the production of flexible PVC products.
Diethylhexyl adipate: Used as a plasticizer and emollient in various applications.
Uniqueness
Diheptyl tridecanedioate is unique due to its longer carbon chain length compared to similar compounds like diheptyl succinate and diethylhexyl adipate. This longer chain length contributes to its superior lubricating properties and higher stability, making it particularly valuable in high-performance applications.
Properties
CAS No. |
42234-14-0 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
diheptyl tridecanedioate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-16-20-24-30-26(28)22-18-14-12-10-9-11-13-15-19-23-27(29)31-25-21-17-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
WHRGOZJVPIAZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCCCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















